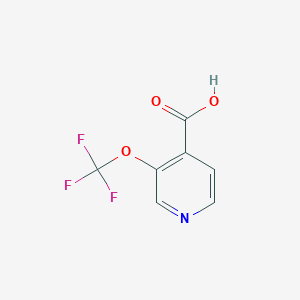

3-(Trifluoromethoxy)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trifluoromethoxy)isonicotinic acid is a chemical compound with the formula C7H4F3NO3 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethoxy)isonicotinic acid involves a trifluoromethoxy group attached to the isonicotinic acid molecule . The exact conformation and electronic properties would require further investigation .Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)isonicotinic acid has a molecular weight of 207.11 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group, which includes “3-(Trifluoromethoxy)isonicotinic acid”, has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Chemical Synthesis

“3-(Trifluoromethoxy)isonicotinic acid” is used in chemical synthesis . Its unique properties make it a valuable compound in the creation of other complex molecules .

Diesel Fuel Precursors

This compound has been explored for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units via a tandem ring opening followed by condensation sequence .

Plant Immunity

In the field of plant immunity, “3-(Trifluoromethoxy)isonicotinic acid” could potentially play a role. Although the specific application of this compound is not mentioned, similar compounds have been found to mediate transcriptional reprogramming .

Construction of Metal-Organic Frameworks

Fluorine-substituted isonicotinic acid derivatives, which include “3-(Trifluoromethoxy)isonicotinic acid”, have been used as ligands to construct metal-organic frameworks combined with transition metal and lanthanide .

Pharmaceutical Research

Due to its unique properties, “3-(Trifluoromethoxy)isonicotinic acid” could potentially be used in pharmaceutical research . However, more research is needed to fully understand its potential applications in this field .

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to isoniazid, a frontline drug employed in the treatment of tuberculosis . Isoniazid is known to inhibit the biosynthesis of mycolic acid, an essential cell wall component of Mycobacterium tuberculosis . Therefore, it is plausible that 3-(Trifluoromethoxy)isonicotinic acid may have a similar target.

Mode of Action

Isoniazid is a prodrug that requires activation by a bacterial catalase-peroxidase enzyme called KatG. The activated form of isoniazid forms a covalent bond with the NADH/NAD^+ cofactor of the enoyl-ACP reductase, an enzyme involved in the synthesis of mycolic acids, thereby inhibiting its function .

Biochemical Pathways

If it acts similarly to isoniazid, it would affect the fatty acid synthesis ii (fas-ii) pathway, which is responsible for the biosynthesis of mycolic acids in mycobacterium tuberculosis . The inhibition of this pathway leads to the disruption of the bacterial cell wall synthesis.

Result of Action

If it acts similarly to isoniazid, it would lead to the inhibition of mycolic acid synthesis, resulting in the disruption of the bacterial cell wall and ultimately leading to the death of the bacteria .

Eigenschaften

IUPAC Name |

3-(trifluoromethoxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWGPEMCDIXJPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)isonicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)

![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)

![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)

![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)

![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)

![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)